Cas no 1370452-93-9 (3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid)

3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid 化学的及び物理的性質
名前と識別子
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- (3-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid
- (3-(2-[(TERT-BUTOXYCARBONYL)AMINO]ETHYL)PHENYL)BORONIC ACID
- 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid
- AB59601
- [3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid
- 3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid
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- MDL: MFCD10697432
- インチ: 1S/C13H20BNO4/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)14(17)18/h4-6,9,17-18H,7-8H2,1-3H3,(H,15,16)
- InChIKey: BHXCQHFWXIWLBR-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC1C=CC=C(B(O)O)C=1)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 291
- トポロジー分子極性表面積: 78.8
3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 173966-10g |
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |
1370452-93-9 | 10g |
$1872.00 | 2023-09-10 | ||
TRC | T179380-2500mg |
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |
1370452-93-9 | 2500mg |
$ 1935.00 | 2022-06-02 | ||
Enamine | EN300-4353967-0.5g |
[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |
1370452-93-9 | 95.0% | 0.5g |
$699.0 | 2025-03-15 | |
Enamine | EN300-4353967-10.0g |
[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |
1370452-93-9 | 95.0% | 10.0g |
$3131.0 | 2025-03-15 | |
Enamine | EN300-4353967-2.5g |
[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |
1370452-93-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-15 | |
Enamine | EN300-4353967-0.1g |
[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |
1370452-93-9 | 95.0% | 0.1g |
$640.0 | 2025-03-15 | |
TRC | T179380-1000mg |
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |
1370452-93-9 | 1g |
$ 970.00 | 2022-06-02 | ||
Matrix Scientific | 173966-1g |
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |
1370452-93-9 | 1g |
$540.00 | 2023-09-10 | ||
TRC | T179380-500mg |
3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |
1370452-93-9 | 500mg |
$ 585.00 | 2022-06-02 | ||
Enamine | EN300-4353967-0.05g |
[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |
1370452-93-9 | 95.0% | 0.05g |
$612.0 | 2025-03-15 |
3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acidに関する追加情報
Research Brief on 3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid (CAS: 1370452-93-9)
3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid (CAS: 1370452-93-9) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery, proteomics, and biocatalysis. This compound, characterized by its tert-butoxycarbonyl (Boc) protected amine and phenylboronic acid moiety, serves as a crucial building block in the synthesis of bioactive molecules and as a key reagent in Suzuki-Miyaura cross-coupling reactions. Recent studies have explored its utility in targeted protein degradation, enzyme inhibition, and as a molecular probe for studying protein-protein interactions.
Recent advancements in the application of 3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid have been highlighted in several high-impact publications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a warhead in the design of covalent inhibitors targeting serine proteases, particularly in the context of inflammatory diseases. The boronic acid group's ability to form reversible covalent bonds with active-site serine residues was leveraged to achieve high selectivity and potency, with the Boc group providing stability under physiological conditions.
In the realm of targeted protein degradation, researchers have utilized 3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid as a ligand for the development of proteolysis-targeting chimeras (PROTACs). A 2022 study in ACS Chemical Biology reported its incorporation into bifunctional molecules that recruit E3 ubiquitin ligases to specific protein targets, facilitating their degradation via the ubiquitin-proteasome system. This approach has shown promise in oncology, particularly for targeting undruggable proteins.
The compound's role in biocatalysis has also been explored. A 2023 Nature Communications paper detailed its use as a reversible inhibitor in enzyme engineering studies, enabling the stabilization of transition states during directed evolution experiments. The Boc-protected amine was found to enhance solubility in aqueous buffers, addressing a common limitation of boronic acid-containing compounds.
From a synthetic chemistry perspective, 3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid has been employed in the modular construction of complex molecules. Its stability under various reaction conditions and compatibility with diverse functional groups make it particularly valuable for multi-step syntheses. Recent work published in Organic Letters (2023) showcased its application in the synthesis of novel β-lactam antibiotics, where the boronic acid moiety facilitated key carbon-carbon bond formations.
Looking forward, the unique properties of 3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid position it as a valuable tool for addressing current challenges in chemical biology. Ongoing research is exploring its potential in developing next-generation therapeutics, particularly for diseases characterized by protein misfolding and aggregation. Its dual functionality as both a synthetic intermediate and bioactive moiety continues to inspire innovative applications across multiple domains of pharmaceutical research.
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